

"2-Cyano-3,3-bis(methylthio)acrylamide" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Cyano-3,3-bis(methylthio)acrylamide
Cat. No.:	B1302505

[Get Quote](#)

An In-depth Technical Guide to 2-Cyano-3,3-bis(methylthio)acrylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Cyano-3,3-bis(methylthio)acrylamide**, a versatile chemical intermediate. The document details its chemical structure, IUPAC name, and key physicochemical properties. A detailed experimental protocol for its synthesis, adapted from established methods for analogous compounds, is provided. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering foundational information for the potential application of this compound in the synthesis of novel therapeutic agents.

Chemical Identity and Properties

2-Cyano-3,3-bis(methylthio)acrylamide is a functionalized acrylamide derivative featuring a cyano group and two methylthio substituents. These reactive groups make it a valuable building block in organic synthesis.

Chemical Structure

The chemical structure of **2-Cyano-3,3-bis(methylthio)acrylamide** is as follows:

The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1: Chemical structure of **2-Cyano-3,3-bis(methylthio)acrylamide**.

IUPAC Name

The accepted IUPAC name for this compound is 2-cyano-3,3-bis(methylsulfanyl)acrylamide[1].

Physicochemical and Safety Data

The following table summarizes the key physicochemical and safety information for **2-Cyano-3,3-bis(methylthio)acrylamide**.

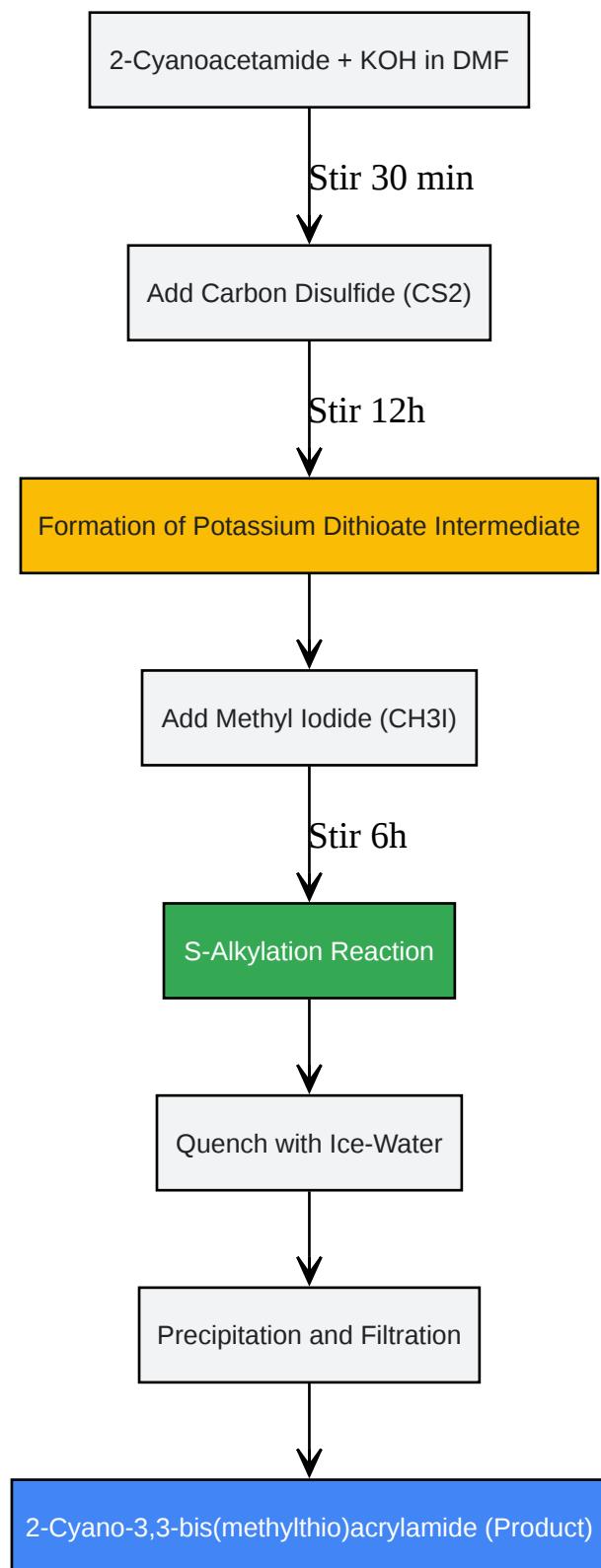
Property	Value	Reference
CAS Number	17823-69-7	[1]
Molecular Formula	C ₆ H ₈ N ₂ OS ₂	[1]
Molecular Weight	188.27 g/mol	[2]
Appearance	White to off-white to yellow solid	[1]
Purity	≥97%	[1]
Storage Temperature	2-8°C, under inert atmosphere, in a dark place	[1]
Signal Word	Warning	
Hazard Statements	H302, H315, H319, H332, H335	
Precautionary Statements	P261, P280, P305+P351+P338	

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of **2-Cyano-3,3-bis(methylthio)acrylamide**. This method is adapted from a reported procedure for a structurally similar compound, 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide. The proposed reaction proceeds via the formation of a potassium dithioate intermediate from 2-cyanoacetamide and carbon disulfide, followed by S-alkylation with methyl iodide.

Materials and Reagents

- 2-Cyanoacetamide
- Potassium hydroxide (KOH)
- Dimethylformamide (DMF)
- Carbon disulfide (CS₂)


- Methyl iodide (CH_3I)
- Ice-water bath
- Standard laboratory glassware and stirring apparatus

Experimental Procedure

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-cyanoacetamide (1.0 eq) in dimethylformamide (DMF).
- Base Addition: To the stirred solution, add powdered potassium hydroxide (2.0 eq). Continue stirring at room temperature for 30 minutes.
- Dithioate Formation: Cool the mixture in an ice-water bath. Add carbon disulfide (1.5 eq) dropwise to the solution. The reaction mixture is expected to change color. Allow the solution to stir at room temperature for 12 hours.
- Alkylation: Add methyl iodide (2.0 eq) dropwise to the reaction mixture. Continue stirring for an additional 6 hours.
- Work-up and Isolation: Pour the reaction mixture into ice-water. A solid precipitate should form. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
- Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

Logical Workflow for Synthesis

The synthesis of **2-Cyano-3,3-bis(methylthio)acrylamide** can be visualized as a two-step, one-pot process. The following diagram illustrates the logical flow of this synthetic route.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Cyano-3,3-bis(methylthio)acrylamide**.

Spectroscopic Data (for a related compound)

Detailed spectroscopic data for **2-Cyano-3,3-bis(methylthio)acrylamide** is not readily available in the peer-reviewed literature. However, data for the structurally similar 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide is provided below for reference. The key differences in the spectra of the target compound would be the presence of methyl signals instead of ethyl signals in the NMR and potential minor shifts in the IR frequencies.

Data Type	Observed Peaks (for 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide)
IR (KBr, cm^{-1})	3430 (N-H), 2220 (C≡N), 1670 (C=O)
^1H NMR (400 MHz, DMSO- d_6 , δ ppm)	10.05 (s, 1H, NH), 7.15–7.36 (m, 4H, Ar-H), 3.12 (q, $J=6.8$ Hz, 2H, CH_2), 3.03 (q, $J=6.8$ Hz, 2H, CH_2), 2.51 (s, 3H, Ar- CH_3), 1.31 (t, $J=8$ Hz, 3H, CH_3), 1.25 (t, $J=8$ Hz, 3H, CH_3)

Note: The expected ^1H NMR for the title compound would show singlets for the two S- CH_3 groups, likely in the 2.0-3.0 ppm range, and signals for the -CONH₂ protons.

Applications in Drug Development

While specific applications of **2-Cyano-3,3-bis(methylthio)acrylamide** are not extensively documented, the 2-cyanoacrylamide moiety is a recognized pharmacophore. It is known to act as a reversible covalent inhibitor by undergoing a Michael addition reaction with cysteine residues in target proteins. This mechanism is of significant interest in drug discovery for developing inhibitors of enzymes such as kinases and deubiquitinases.

For instance, various derivatives of 2-cyanoacrylamide have been investigated as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways^[3]. Additionally, small-molecule inhibitors with a 2-cyanoacrylamide core have been explored for their anti-infective properties by targeting host deubiquitinase enzymes^{[4][5]}.

The presence of two methylthio groups in **2-Cyano-3,3-bis(methylthio)acrylamide** offers further opportunities for chemical modification, allowing for the synthesis of diverse libraries of

compounds for screening against various therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [sigmaaldrich.com](https://www.sigmaaldrich.com) [sigmaaldrich.com]
- 2. 2-Cyano-3,3-bis(methylthio)acrylamide - [sigmaaldrich.com](https://www.sigmaaldrich.com)
- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 4. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov)
- 5. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. ["2-Cyano-3,3-bis(methylthio)acrylamide" chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1302505#2-cyano-3-3-bis-methylthio-acrylamide-chemical-structure-and-iupac-name\]](https://www.benchchem.com/product/b1302505#2-cyano-3-3-bis-methylthio-acrylamide-chemical-structure-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com